molecular formula C9H12O B088185 2,4-Dimethylbenzyl alcohol CAS No. 16308-92-2

2,4-Dimethylbenzyl alcohol

Cat. No. B088185
CAS RN: 16308-92-2
M. Wt: 136.19 g/mol
InChI Key: QUIMJTKRVOBTQN-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzyl alcohol is a clear colorless to slightly yellow substance . It is also known by other names such as (2,4-Dimethylphenyl)methanol .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethylbenzyl alcohol is C9H12O . Its molecular weight is 136.19 g/mol . The structure of the molecule can be represented by the SMILES string Cc1ccc(CO)c(C)c1 .


Physical And Chemical Properties Analysis

2,4-Dimethylbenzyl alcohol has a density of 1.0±0.1 g/cm³. Its boiling point is 232.0±0.0 °C at 760 mmHg. The vapour pressure is 0.0±0.4 mmHg at 25°C. The enthalpy of vaporization is 49.5±3.0 kJ/mol and the flash point is 101.7±8.9 °C . The compound has a refractive index of 1.536 .

Scientific Research Applications

  • Fragrance Material Review : 2,4-Dimethylbenzyl acetate, related to 2,4-Dimethylbenzyl alcohol, is used as a fragrance ingredient. Its toxicology and dermatology were reviewed, indicating its use in fragrances and potential safety considerations (Mcginty, Letizia, & Api, 2012).

  • Metabolic Fate in Insecticides : Research on the insecticides barthrin and dimethrin, which are chrysanthemumic acid esters of 2,4-Dimethylbenzyl alcohol, showed that they undergo deesterification in rabbits, producing chrysanthemumic acid and the respective alcohols (Masri, Jones, Lundin, Bailey, & DeEds, 1964).

  • The Ritter Reaction : A study on the Ritter reaction of secondary benzylic alcohols demonstrated the conversion to corresponding N-benzylacetamides, with 2,4-Dimethylbenzyl alcohol potentially being involved (Sanz, Martínez, Guilarte, Álvarez-Gutiérrez, & Rodríguez, 2007).

  • Metabolism of 1,2,4-Trimethylbenzene : In metabolism studies, 2,4-Dimethylbenzyl alcohol was identified as a major metabolite in rats, contributing to the understanding of its biotransformation (Huo, Aldous, Campbell, & Davies, 1989).

  • Biocatalysis and Chemical Synthesis : It is used in biocatalytic systems for multistep oxidation processes and in the synthesis of specific compounds like (S)-2,6-dimethylphenylalanine (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003); (Zhang Lian, 2014).

  • Polymerization Studies : 2,4-Dimethylbenzyl alcohol derivatives are used in phase transfer catalyzed polymerization, highlighting its role in polymer chemistry (Wang & Percec, 1991).

  • Medical Applications : Its derivatives have been studied for their role in curing acrylic bone cements and for cytotoxicity and antioxidant activity in medical applications (Vázquez, Levenfeld, & Román, 1998); (Saurav & Kannabiran, 2012).

  • Environmental Studies : Research on the occurrence and fate of phenols like 2,4-bis-(dimethylbenzyl)phenol in the environment, particularly in aquatic organisms, points to the ecological significance of these compounds (Zuo & Zhu, 2014).

Safety And Hazards

2,4-Dimethylbenzyl alcohol may cause eye and skin irritation. It may be harmful if absorbed through the skin or if swallowed . It is recommended to use with adequate ventilation and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

(2,4-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIMJTKRVOBTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167510
Record name 2,4-Dimethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzyl alcohol

CAS RN

16308-92-2
Record name 2,4-Dimethylbenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16308-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016308922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2,4-dimethylbenzoic acid (10 g; 66.6 mmol) in dry tetrahydrofuran (250 ml) was cooled to 0° C. and treated with a solution of diborane in tetrahydrofuran (135 ml of a 1.0M solution). The reaction mixture was stirred overnight before quenching with 1N HCl and extraction of the product into ethyl acetate. The organic phase was dried (MgSO4) and freed of solvent. The crude product was filtered through a plug of silica, eluting with 10% ethyl acetate in hexane, to obtain 8.62 g (95%) of the alcohol as a clear oil. 1H NMR (CDCl3): δ2.30, 2.32 (s, 6H total); 4.63 (d, 2H); 6.99 (m, 2H); 7.23 (d, 1H). IR (neat): 3338, 2921, 1504, 1453, 1378, 1240, 1039, 1005, 820 cm-1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylbenzyl alcohol
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2,4-Dimethylbenzyl alcohol

Citations

For This Compound
56
Citations
MS Masri, FT Jones, RE Lundin, GF Bailey… - Toxicology and Applied …, 1964 - Elsevier
The metabolic fate of two insecticides, barthrin and dimethrin, which are the chrysanthemumic acid esters of 6-chloropiperonyl alcohol and 2,4-dimethylbenzyl alcohol, respectively, …
Number of citations: 20 www.sciencedirect.com
JZ Huo, S Aldous, K Campbell, N Davies - Xenobiotica, 1989 - Taylor & Francis
1. Single doses of 1,2,4-trimethylbenzene (124TMB) or 14 C-124TMB were administered orally to rats for metabolism and distribution studies. 2. C-124TMB was rapidly and widely …
Number of citations: 28 www.tandfonline.com
H Suzuki, S Maruyama, T Hanafusa - … of the Chemical Society of Japan, 1974 - journal.csj.jp
The reaction of trichlorotrimethylbenzenes with fuming nitric acid has been investigated. Trichloropseudocumene underwent both side-chain nitrooxylation and nuclear oxidation to give …
Number of citations: 4 www.journal.csj.jp
CL Parris, RM Christenson - The Journal of Organic Chemistry, 1960 - ACS Publications
In the reaction of nitriles with olefins and alco-hols, 2-3 ethers, 4 esters, 8 and halides, 6 the alkylating compound is ordinarily restrictedto those which can form a secondary or tertiary …
Number of citations: 34 pubs.acs.org
YH So - The Journal of Organic Chemistry, 1987 - ACS Publications
NMR shift titrations were carried out with a Bruker AM 400 system at 400 MHz and were evaluated with a numerical least-squares simulation program. 7 The complexation induced shift (…
Number of citations: 4 pubs.acs.org
KD James, MA Hughes, PA Williams - Journal of Bacteriology, 2000 - Am Soc Microbiol
Pseudomonas sp. strain TW3 is able to metabolize 4-nitrotoluene to 4-nitrobenzoate and toluene to benzoate aerobically via a route analogous to the upper pathway of the TOL …
Number of citations: 43 journals.asm.org
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl) purines was synthesized and tested for antirhinovirus activity. Most of the compounds were synthesized …
Number of citations: 48 pubs.acs.org
M Elliott, NF Janes, KA Jeffs, PH Needham… - Nature, 1965 - cabdirect.org
The active esters in pyrethrum are derived from chrysanthemum carboxylic acids combined with ketols of the general formula I, and so are certain synthetic analogues (allethrin, …
Number of citations: 56 www.cabdirect.org
M Ehrhardt - Marine Chemistry, 1987 - Elsevier
A number of aromatic alcohols, aldehydes and ketones were found in organic concentrates obtained by liquid-solid adsorption from the waters of Hamilton Harbour, Bermuda. The …
Number of citations: 40 www.sciencedirect.com
I Yamamoto, EC Kimmel, JE Casida - Journal of Agricultural and …, 1969 - ACS Publications
Figure 1. Structures and numbering system for chrysanthemumic acid,/-butyl chrysanthemumate, and certain pyrethroids, and their various derivatives of interest diluted with unlabeled (…
Number of citations: 104 pubs.acs.org

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